molecular formula C10H18O B13628117 (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 36129-11-0

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No.: B13628117
CAS No.: 36129-11-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-HXFLIBJXSA-N
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Description

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a chemical compound with the molecular formula C10H18O. It is a bicyclic alcohol, often referred to in the context of its stereochemistry and structural uniqueness. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the use of pinene derivatives. One common method is the hydroboration-oxidation of α-pinene, which yields the desired alcohol. The reaction conditions often include the use of borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide for oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of pinene derivatives. The process is optimized for large-scale production, ensuring high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
  • (1R,2S,3R,5R)-3-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
  • (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

Uniqueness

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

36129-11-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1

InChI Key

REPVLJRCJUVQFA-HXFLIBJXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Origin of Product

United States

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